![molecular formula C14H15IO3 B8260693 (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260693.png)
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentane ring substituted with a carboxylic acid group and a 4-iodophenyl group attached via an oxoethyl linkage. The stereochemistry of the compound is defined by the (1S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of cyclopentanone with a suitable halogenated phenyl derivative, followed by oxidation and subsequent carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiolates for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction can produce alcohols, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and biological activity.
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid:
(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Features a fluorine atom, which can influence its pharmacokinetic properties and interactions with biological targets.
Uniqueness
The presence of the iodine atom in (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid imparts unique reactivity and potential biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMMYMVRKDJRCQ-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)-](/img/structure/B8260616.png)
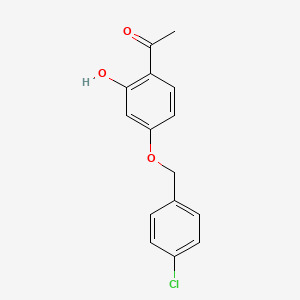
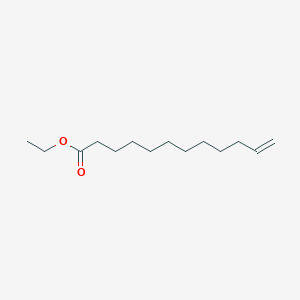
![(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260640.png)
![(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260641.png)
![(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260643.png)
![(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260648.png)
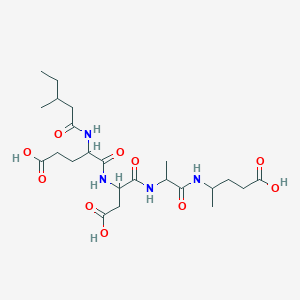
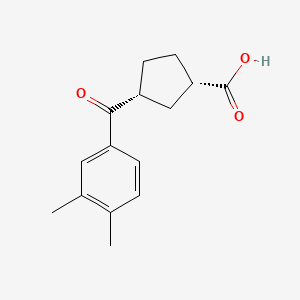
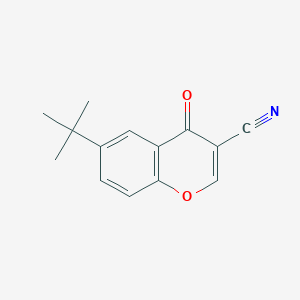
![(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260679.png)
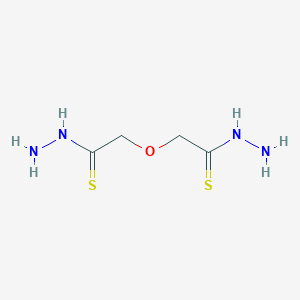
![(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260686.png)
![(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260699.png)
